(4-Chloro-2,6-dimethylphenyl)methanol
Overview
Description
“(4-Chloro-2,6-dimethylphenyl)methanol” is a chemical compound with the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol . It is used for research purposes.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11ClO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4,11H,5H2,1-2H3 . This indicates that the molecule consists of a benzene ring with two methyl groups, a chlorine atom, and a methanol group attached.
Scientific Research Applications
Catalytic Synthesis
- Synthesis of Dimethylphenol : Research has shown effective methods for synthesizing 2,6-dimethylphenol, an important chemical in various applications, from methanol and cyclohexanol using magnesium oxide-supported chromium catalysts. This process is significant in the formation of 2,6-dimethylphenol using methanol as a methyl group source (Wang et al., 1995).
Polymer Synthesis
- Creation of Functional Polymers : A novel method for the preparation of α,ω-bis(2,6-dimethylphenol)–poly(2,6-dimethyl-1,4-phenylene oxide) oligomers is presented. This method involves oxidative copolymerization and is valuable for creating new classes of polymers with high thermal reactivity (Nava & Percec, 1986).
Environmental Applications
- Airborne Chlorine Monitoring : A study developed a new solid sorbent suitable for personal monitoring of exposure to chlorine. This sorbent, which involves the reaction of chlorine with 2,6-dimethylphenol, indicates potential applications in environmental safety and monitoring (Rando & Poovey, 1993).
Catalytic Research
- Catalyst Development for Synthesis Processes : Research has been done on developing catalyst systems using aromatic amine ligands and copper(I) chloride for polymerizing 2,6-dimethylphenol. This study is crucial in understanding and improving the efficiency of catalyst systems in polymer synthesis (Kim et al., 2018).
Analytical Chemistry
- Optimization of Analytical Systems : A study focusing on optimizing the multivariate signal in a continuous flow system with electrochemical detection for analyzing phenolic compounds, including 2,4-dimethylphenol, highlights the relevance of (4-Chloro-2,6-dimethylphenyl)methanol in analytical chemistry (Rueda et al., 2003).
Properties
IUPAC Name |
(4-chloro-2,6-dimethylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4,11H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUCDDBRBDSIKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CO)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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